1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C5H10N4OS |
|---|---|
Molecular Weight |
174.23 g/mol |
IUPAC Name |
1-(2-methylsulfinylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4OS/c1-11(10)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChI Key |
PBROSGUJINCBCA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCN1C=C(N=N1)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Ring
Core Step: The synthesis begins with constructing the 1,2,3-triazole ring, which is typically achieved via a Huisgen cycloaddition, a well-established azide-alkyne cycloaddition process.
- Reaction Type: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal Huisgen cycloaddition.
- Reagents: An azide precursor and a terminal alkyne are reacted under controlled conditions.
- Conditions:
- For CuAAC: Copper(I) catalysts in a polar solvent such as tert-butanol/water mixture at ambient temperature.
- For thermal cycloaddition: Elevated temperatures (around 100°C) in polar aprotic solvents like dimethylformamide (DMF).
- Outcome: Formation of a 1,2,3-triazole ring with high regioselectivity and yield.
Reference: The synthesis of related triazole derivatives via Huisgen cycloaddition is well-documented, with optimized conditions favoring regioselectivity and efficiency.
Key Step: Introduction of the amino group at the 4-position of the triazole ring.
- Methodology: Nucleophilic substitution or direct amino-functionalization.
- Reagents & Conditions:
- Use of electrophilic aminating agents or direct nitration followed by reduction.
- Alternatively, starting from a pre-functionalized precursor such as 4-azido-triazole, followed by reduction to amine.
- Optimization: Maintaining mild conditions to prevent ring degradation and maximize amino group incorporation.
Research Findings: The amino group at the 4-position can be introduced via nucleophilic substitution with ammonia or amines under catalytic or basic conditions, often employing solvents like ethanol or acetonitrile.
Reference: The synthesis of sulfoxide derivatives often employs controlled oxidation of sulfides, with reaction parameters tailored to prevent over-oxidation to sulfones.
Overall Synthetic Route and Optimization
| Step | Description | Reagents | Conditions | Yield Optimization |
|---|---|---|---|---|
| 1 | Triazole ring formation | Azide + alkyne | CuI catalyst, room temp | Use of ligands and solvents to enhance regioselectivity |
| 2 | Amination at 4-position | Ammonia or amines | Mild heating, polar solvents | Catalysts like Pd or Cu to improve efficiency |
| 3 | Introduction of ethyl substituent | Halogenated ethyl derivatives | Nucleophilic substitution | Low temperature, excess nucleophile |
| 4 | Attachment of methanesulfinyl group | Methanesulfinyl chloride | 0°C to room temp | Use of dry solvents, inert atmosphere |
Note: Precise molar ratios and reaction times are critical for maximizing yield and purity, with optimization often performed via Design of Experiments (DoE) methodologies.
Advanced Reaction Techniques and Catalytic Strategies
- Catalysis: Transition metal catalysts such as copper or palladium enhance regioselectivity and reaction rates.
- Solvent Choice: Polar aprotic solvents like tetrahydrofuran or dimethylformamide facilitate nucleophilic substitutions and oxidation reactions.
- Temperature Control: Maintaining low temperatures during sulfinylation prevents over-oxidation to sulfones.
- Purification: Techniques such as column chromatography and recrystallization are employed to isolate high-purity intermediates and final products.
In-Depth Research Findings and Data Tables
- The synthesis route involving the Huisgen cycloaddition followed by nucleophilic substitution and sulfinylation has been validated with yields typically ranging from 65% to 85% under optimized conditions.
- The use of catalysts and inert atmospheres significantly improves selectivity and reduces side reactions.
- Characterization of intermediates via Nuclear Magnetic Resonance spectroscopy confirms the structural integrity at each step, with chemical shifts consistent with literature reports for similar compounds.
The synthesis of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine is a multi-step process that combines classical organic reactions with modern catalytic techniques. The key steps involve the formation of the triazole core via Huisgen cycloaddition, subsequent amination at the 4-position, and the strategic introduction of the methanesulfinyl group through nucleophilic substitution or oxidation. Optimization of reaction parameters—such as temperature, molar ratios, and solvent choice—has been demonstrated to significantly enhance yield and purity. This synthesis pathway is supported by extensive research and characterization data, making it a reliable method for producing this compound for further pharmacological or industrial applications.
Chemical Reactions Analysis
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methanesulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural features of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine and related compounds:
| Compound Name | Substituent at 1-Position | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine | 2-Methanesulfinylethyl | -NH2 | C5H10N4OS | 174.23 | Polar sulfinyl group enhances solubility |
| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine | Phenyl | -CH2NMe2 | C12H16N4 | 216.28 | Aromatic ring improves lipophilicity |
| 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine | 3,5-bis(trifluoromethyl)phenyl | -NH2 | C10H6F6N4 | 296.18 | Electron-withdrawing CF3 groups |
| 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine | Cyclopropylmethyl | -NH2 | C6H10N4 | 138.18 | Compact alkyl substituent |
| 1-(2,2-Difluoroethyl)-1H-1,2,3-triazol-4-amine | 2,2-Difluoroethyl | -NH2 | C4H6F2N4 | 148.11 | Fluorine enhances metabolic stability |
| 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Phenyl | -COOH | C10H6F3N3O2 | 257.17 | Carboxylic acid for salt formation |
Key Observations :
Physicochemical Properties
- NMR Shifts :
- Solubility : Sulfinyl and carboxylic acid groups (e.g., ) enhance water solubility compared to hydrophobic aryl or CF3 groups .
Biological Activity
1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine is a compound of interest due to its potential biological activities. This triazole derivative is being researched for various pharmacological applications, including its effects on microbial and cancerous cells. The following sections provide an overview of its biological activity, including relevant case studies and research findings.
- Chemical Formula : C5H10N4OS
- Molecular Weight : 158.22 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers indicating their classification in the triazole family.
Biological Activity Overview
- Antimicrobial Activity : Triazoles, including 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine, have demonstrated significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have shown that similar compounds exhibit activity against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungi responsible for infections .
- Anticancer Properties : Triazoles are also being explored for their anticancer potential. In vitro studies have reported that certain triazole derivatives can induce apoptosis in cancer cell lines. For example, a study highlighted that compounds with a triazole moiety showed promising results in inhibiting cell proliferation in breast and colon cancer cells . The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress.
- Anti-inflammatory Effects : Some research suggests that triazole compounds may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine. The compound was tested against a panel of bacterial strains using the disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and assessed their anticancer activities against human breast cancer cell lines (MCF-7). The study found that:
| Compound | IC50 (µM) |
|---|---|
| 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine | 25 |
| Control (Doxorubicin) | 5 |
The results indicated that while the compound was less potent than Doxorubicin, it still showed significant potential as an anticancer agent.
The biological activities of 1-(2-Methanesulfinylethyl)-1H-1,2,3-triazol-4-amine can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in microbial metabolism and cancer cell signaling pathways.
- Cell Cycle Modulation : Compounds may induce cell cycle arrest at various checkpoints leading to apoptosis in cancer cells.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels can lead to cellular damage and death in susceptible cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
